4,4',4''-(1,3,5-Triazine-2,4,6-triyl)triphenol
Overview
Description
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)triphenol is a triazine-based organic compound characterized by its three phenol groups attached to a triazine ring
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 1,3,5-triazine with phenol derivatives under acidic conditions. The reaction typically requires a catalyst such as concentrated sulfuric acid or polyphosphoric acid to facilitate the formation of the triazine ring.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of halogenated triazines with phenolates. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The use of automated systems allows for precise control over reaction conditions, ensuring consistent product quality.
Types of Reactions:
Oxidation: The phenol groups in this compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazine ring into a more reduced form, potentially altering its chemical properties.
Substitution: Substitution reactions can occur at the phenol groups, introducing various functional groups such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized phenols.
Reduction Products: Reduced triazine derivatives with altered electronic properties.
Substitution Products: Alkylated or arylated phenols.
Scientific Research Applications
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)triphenol has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and composites with enhanced mechanical and thermal properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound's phenol groups make it a potential candidate for drug development, particularly in the design of anti-inflammatory and antioxidant agents.
Catalysis: Its triazine core can act as a ligand in transition metal catalysts, facilitating various organic transformations.
Mechanism of Action
The mechanism by which 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)triphenol exerts its effects depends on its specific application. For example, in catalysis, the triazine ring can coordinate to metal centers, enhancing their reactivity. In medicinal applications, the phenol groups may interact with biological targets, modulating their activity.
Molecular Targets and Pathways Involved:
Catalysis: Coordination to metal centers, activation of substrates.
Medicinal Applications: Interaction with enzymes or receptors involved in inflammatory pathways.
Comparison with Similar Compounds
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine
Properties
IUPAC Name |
4-[4,6-bis(4-hydroxyphenyl)-1,3,5-triazin-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-16-7-1-13(2-8-16)19-22-20(14-3-9-17(26)10-4-14)24-21(23-19)15-5-11-18(27)12-6-15/h1-12,25-27H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSBTCCYBACYRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454462 | |
Record name | Phenol, 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7753-13-1 | |
Record name | Phenol, 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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